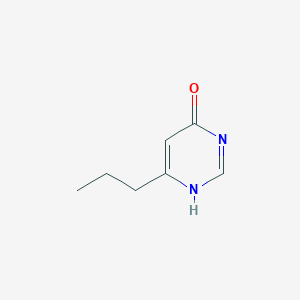

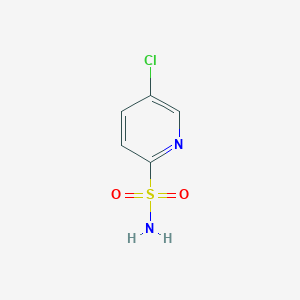

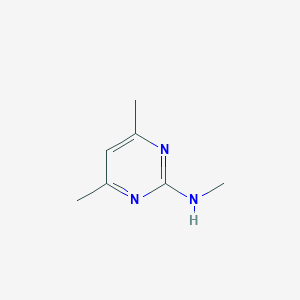

N,4,6-trimethylpyrimidin-2-amine

Descripción general

Descripción

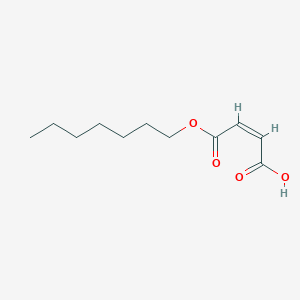

N,4,6-trimethylpyrimidin-2-amine is a compound that belongs to the class of organic compounds known as pyrimidines, which are characterized by a six-membered ring structure containing nitrogen atoms at positions 1 and 3. This particular compound is further modified with methyl groups at the nitrogen and positions 4 and 6 of the pyrimidine ring.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multiple steps, including N-methylation, catalytic reduction, nucleophilic substitution, and alkylated reactions. For instance, the synthesis of N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives involves these steps, starting from 3-methyl-6-nitro-1H-indazole . Another example is the one-step preparation of pyrido[3,4-d]pyrimidine ring systems from 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione and primary amines, which involves a [1,5]-hydrogen shift and cycloaddition reaction followed by dehydration .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be investigated using various experimental and theoretical techniques. For example, the molecular structure of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine was studied using FT-IR, FT-Raman, NMR, and DFT calculations. Theoretical geometrical parameters were found to be in agreement with experimental values, and the molecular electrostatic potential (MEP), stability, charge distribution, and other electronic properties were calculated .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing arylamine groups into the pyrimidine ring . The reactivity of these compounds can be influenced by the presence of substituents on the pyrimidine ring, which can affect the electron density and steric hindrance around reactive sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, dipole moment, polarizability, and hyperpolarizability, can be significant in determining their biological activity and pharmaceutical potential. For instance, 4-aryl-N-phenylpyrimidin-2-amines were profiled for their anti-cancer activity and physicochemical properties, with some compounds showing potent activity and favorable solubility and logD values . Additionally, the antibacterial and antifungal activities of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives were evaluated, with some compounds showing significant activity .

The interplay of molecular, molecular-electronic, and supramolecular structures can also be crucial, as seen in the study of symmetrically 4,6-disubstituted 2-aminopyrimidines, where the molecular-electronic structures lead to extensive charge-assisted hydrogen bonding and influence the supramolecular structures formed .

Aplicaciones Científicas De Investigación

Synthesis and Anti-HIV Activities

N,4,6-trimethylpyrimidin-2-amine derivatives have been explored for their potential anti-HIV properties. A study reported the synthesis of novel MC-1220 analogs, with one compound showing comparable activity against HIV-1 to MC-1220. This research highlights the compound's relevance in developing non-nucleoside reverse transcriptase inhibitors as part of HIV treatment strategies (Loksha et al., 2016).

Novel Synthesis Methods

Advancements in synthesis methods involving N,4,6-trimethylpyrimidin-2-amine have been demonstrated, offering efficient and simple methodologies for creating 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. This development suggests a solvent-free protocol that is high yielding, more efficient, and simpler than conventional methods, underscoring its utility in pharmaceutical and chemical research (Khan et al., 2015).

A2B Adenosine Receptor Antagonism

The compound has been identified as a part of a novel series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines acting as potent and selective A2B adenosine receptor antagonists. Such compounds, including one with significant efficacy in in vitro models, are promising for treating conditions where A2B receptor antagonism is beneficial, highlighting the therapeutic potential of N,4,6-trimethylpyrimidin-2-amine derivatives (Vidal et al., 2007).

Neurotropic Activity

Research into the neurotropic activity of derivatives of N,4,6-trimethylpyrimidin-2-amine has shown promising results. For example, a study on the neuroactivity of specific rearrangement products found significant reductions in motor activity in mice, suggesting potential applications in neurological research and therapy (Zaliznaya et al., 2020).

Antitumor Activities

Derivatives of N,4,6-trimethylpyrimidin-2-amine have also been investigated for their antitumor properties. The synthesis of novel derivatives and their evaluation for antitumor activities indicate some compounds exhibit significant effects, underscoring the potential for developing new cancer therapies (De-qing, 2011).

Safety And Hazards

The safety information for N,4,6-trimethylpyrimidin-2-amine indicates that it has the GHS05 and GHS07 pictograms . The signal word is “Danger” and the hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

Propiedades

IUPAC Name |

N,4,6-trimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5-4-6(2)10-7(8-3)9-5/h4H,1-3H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDMKCSWEDDFOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302990 | |

| Record name | N,4,6-Trimethyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,4,6-trimethylpyrimidin-2-amine | |

CAS RN |

15231-64-8 | |

| Record name | N,4,6-Trimethyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15231-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,4,6-Trimethyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,4,6-trimethylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.